2-(4-Methylphenyl)ethenesulfonyl fluoride
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Overview
Description
2-(4-Methylphenyl)ethenesulfonyl fluoride is a chemical compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol . It is also known as (E)-2-(4-methylphenyl)ethene-1-sulfonyl fluoride. This compound is characterized by the presence of a sulfonyl fluoride group attached to an ethene moiety, which is further substituted with a 4-methylphenyl group. It is used in various chemical reactions and has applications in organic synthesis, chemical biology, and materials science .
Preparation Methods
The synthesis of 2-(4-Methylphenyl)ethenesulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-methylphenyl ethene with sulfuryl fluoride (SO2F2) in the presence of a catalyst . This method is efficient and provides high yields of the desired product. Another method involves the use of fluorosulfonyl radicals, which can be generated from different precursors and used to produce sulfonyl fluorides . Industrial production methods typically involve large-scale reactions using these or similar synthetic routes to ensure high purity and yield .
Chemical Reactions Analysis
2-(4-Methylphenyl)ethenesulfonyl fluoride undergoes various chemical reactions, including substitution, addition, and oxidation reactions. Common reagents used in these reactions include palladium catalysts, oxidants, and bases. For example, in a palladium-catalyzed Heck reaction, this compound can react with arenediazonium tetrafluoroborates to form β-arylethenesulfonyl fluorides. Another reaction involves the Michael addition of amines or anilines to form bisalkylsulfonyl fluoride monomers. The major products formed from these reactions are often used as intermediates in organic synthesis and materials science.
Scientific Research Applications
2-(4-Methylphenyl)ethenesulfonyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in click chemistry . In biology, it is used to study enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with target proteins . Additionally, it is used in the production of functional materials and photoresist materials in the industry .
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)ethenesulfonyl fluoride involves its ability to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols . This reaction forms stable covalent bonds with the target molecules, leading to the inhibition of enzyme activity or modification of protein function . The molecular targets of this compound include various enzymes and proteins involved in biological processes . The pathways involved in its mechanism of action are primarily related to the formation of covalent adducts with the target molecules .
Comparison with Similar Compounds
2-(4-Methylphenyl)ethenesulfonyl fluoride is unique compared to other sulfonyl fluorides due to its specific structure and reactivity. Similar compounds include ethenesulfonyl fluoride, which lacks the 4-methylphenyl group, and other aryl-substituted sulfonyl fluorides . The presence of the 4-methylphenyl group in this compound enhances its reactivity and selectivity in certain chemical reactions . This compound is particularly useful in applications where specific reactivity and stability are required .
Properties
IUPAC Name |
2-(4-methylphenyl)ethenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGPUPOFFYNUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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